3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid
Descripción
3α-Hydroxy-6-ethyl-7-keto-5β-cholan-24-oic acid is a synthetic bile acid derivative characterized by a 6-ethyl substituent and a 7-keto group on the steroid nucleus. Its structure includes a 3α-hydroxyl group, a 5β-cholan backbone, and a 24-carboxylic acid side chain, distinguishing it from naturally occurring bile acids. This compound is synthesized via catalytic hydrogenation of 3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid under controlled hydrogen pressure (1.4–1.8 MPa) using a palladium/carbon catalyst, which minimizes side reactions and improves yield . The 6α-ethyl configuration enhances metabolic stability and receptor selectivity, making it a candidate for therapeutic applications, particularly in cholestatic liver diseases .
Propiedades
Fórmula molecular |
C26H42O4 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
4-[(10S,13R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15?,16?,17?,18?,19?,20?,21?,23?,25-,26-/m1/s1 |
Clave InChI |
LHSZAKRHUYJKIU-PIROLTRPSA-N |
SMILES isomérico |
CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
SMILES canónico |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
Origen del producto |
United States |
Métodos De Preparación
C-24 Esterification and C-3 Selective Protection
Cholic acid is first esterified at the C-24 carboxyl group using methanol or ethanol under acidic conditions (e.g., H₂SO₄) to form methyl or ethyl cholate. The C-3 hydroxyl group is then selectively protected via acetylation or silylation to prevent unwanted side reactions during subsequent steps. For example, treatment with acetic anhydride in pyridine yields the 3α-acetoxy derivative.
12α-Hydroxyl Modification
The 12α-hydroxyl group is converted to a mesylate (methanesulfonate ester) using methanesulfonyl chloride in dichloromethane. This mesylate intermediate undergoes elimination in the presence of a base (e.g., DBU) to form a Δ¹¹ double bond, yielding a 3α-acetoxy-7α-hydroxy-12-dehydro-5β-cholan-24-oate.
Hydrogenation and Ethyl Group Introduction
The Δ¹¹ double bond is hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere to saturate the bond. Subsequent alkylation at C-6 is achieved via Michael addition with ethyl magnesium bromide in tetrahydrofuran (THF), introducing the ethyl group stereoselectively at the 6α position.
Oxidation and Deprotection
The 7α-hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄) or 2-iodoxybenzoic acid (IBX) in dimethylformamide (DMF). Final saponification of the C-24 ester with NaOH in methanol-water yields the target compound. This route achieves an overall yield of 40–50% after purification by silica gel chromatography.
Stereoselective Synthesis via Ethylidene Intermediate
An alternative approach involves the formation of an ethylidene (C-6 double bond) intermediate, followed by hydrogenation to install the ethyl group:
Preparation of (E)-3α-Hydroxy-6-Ethylidene-7-Keto-5β-Cholan-24-Oic Acid
Ethylidene introduction begins with the reaction of 3α-acetoxy-7α-hydroxy-5β-cholan-24-oate with ethyltriphenylphosphonium bromide under Wittig conditions. Oxidation of the 7α-hydroxyl group with IBX-quinoline adduct at 50°C for 2 hours yields the 7-keto derivative. Saponification with 30% NaOH in methanol (48 hours, room temperature) provides the (E)-ethylidene intermediate in 53% yield.
Catalytic Hydrogenation to 6α-Ethyl Derivative
The ethylidene intermediate is hydrogenated using Pd/C in ethyl acetate under 50 psi H₂ pressure. This step selectively reduces the double bond to install the 6α-ethyl group while preserving the 7-keto functionality. The reaction is monitored by thin-layer chromatography (TLC), and the product is recrystallized from ethyl acetate/acetonitrile (1:0.9 v/v) to achieve >98% purity.
Industrial-Scale Synthesis and Process Optimization
A patented method emphasizes scalability and cost-efficiency:
One-Pot Oxidation and Alkylation
In a 500 L reactor, methyl 3α-hydroxy-7-keto-5β-cholan-24-oate (258.37 g, 600 mmol) is dissolved in methanol (360 mL) and water (54 mL). Sodium hydroxide (54 mL, 50% w/w) is added, and the mixture is heated to 50°C for 2 hours to saponify the ester. Ethanol (390–520 mL) is introduced, and the crude product is crystallized by controlled cooling to 15–20°C. The solid is washed with ethyl acetate and dried under vacuum at 60°C, yielding 85.8 g (66%) of 3α-hydroxy-6-ethyl-7-keto-5β-cholan-24-oic acid.
Purity Enhancement
The crude product is recrystallized from a mixture of dichloromethane and acetone (95:5 v/v) to remove residual Z-isomer impurities. The final product exhibits a melting point of 210–212°C and >99.5% HPLC purity.
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters and Troubleshooting
- Oxidation Selectivity : Use of IBX instead of CrO₃ minimizes over-oxidation and improves ketone yield.
- Stereochemical Control : Ethyl group installation requires anhydrous conditions to prevent epimerization at C-6.
- Crystallization Solvents : Ethyl acetate/acetonitrile mixtures enhance crystal lattice stability, reducing Z-isomer contamination.
Análisis De Reacciones Químicas
Types of Reactions
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Conversion to less oxidized derivatives.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various bile acid derivatives, which have significant biological and therapeutic properties .
Aplicaciones Científicas De Investigación
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid involves its interaction with nuclear receptors, particularly the farnesoid X receptor (FXR) . Activation of FXR leads to the regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . This regulation helps reduce liver fat and fibrosis, making it a potential therapeutic agent for liver diseases .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional diversity of bile acids arises from variations in hydroxylation patterns, oxidation states, and side-chain modifications. Below is a detailed comparison of 3α-hydroxy-6-ethyl-7-keto-5β-cholan-24-oic acid with related compounds:
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis achieves >90% purity under optimized hydrogenation conditions, avoiding high-temperature alkaline degradation seen in earlier methods .
- Biological Significance : 3α,6β,7β,12α-Tetrahydroxy-5β-cholan-24-oic acid is a biomarker in cholestasis, while 6-keto-lithocholic acid is implicated in lithogenic bile formation .
- Therapeutic Potential: Obeticholic acid’s 7α-OH group confers potent FXR agonism, whereas the 7-keto group in the target compound may redirect activity toward alternative pathways, such as TGR5 receptor modulation .
Actividad Biológica
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid, also known by its CAS number 915038-26-5, is a steroidal compound that plays a significant role as an intermediate in the synthesis of bile acid derivatives, particularly Obeticholic Acid. This compound exhibits various biological activities linked to its structural characteristics and metabolic functions, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is C26H42O4, with a molecular weight of approximately 418.62 g/mol. The compound features a hydroxyl group at the 3-alpha position and a keto group at the 7-position, contributing to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C26H42O4 |
| Molecular Weight | 418.62 g/mol |
| CAS Number | 915038-26-5 |
| Functional Groups | Hydroxyl (3-alpha), Keto (7) |
Role in Bile Acid Synthesis
This compound is primarily recognized for its role as an intermediate in the synthesis of Obeticholic Acid, a drug approved for treating liver diseases such as primary biliary cholangitis and non-alcoholic fatty liver disease. Obeticholic Acid functions as a potent agonist of the farnesoid X receptor (FXR), which is crucial for regulating bile acid synthesis and glucose metabolism.
Metabolic Effects
Research indicates that compounds related to this structure may influence lipid metabolism and exhibit anti-inflammatory properties. These effects suggest potential therapeutic applications in metabolic disorders and liver diseases . Furthermore, studies have shown that bile acids can interact with various nuclear receptors, including the vitamin D receptor (VDR) and pregnane X receptor (PXR), which may mediate their metabolic effects .
Case Studies and Research Findings
- Obeticholic Acid : Clinical studies have demonstrated that Obeticholic Acid significantly improves liver function in patients with primary biliary cholangitis, highlighting the importance of its precursor, this compound.
- Lipid Metabolism : A study investigating the effects of bile acids on lipid metabolism found that compounds similar to 3alpha-Hydroxy-6-ethyl-7-keto can modulate lipid profiles in vivo, suggesting their potential use in managing dyslipidemia .
- Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of bile acid derivatives, indicating that they might reduce inflammation markers in metabolic syndrome models, further supporting their therapeutic potential .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from steroid precursors. Common synthetic routes include:
- Starting Materials : Utilizing readily available steroidal compounds.
- Reaction Conditions : Careful control of temperature, pressure, and reagents to achieve high yields and purity.
Q & A
Q. How is the structure of 3α-Hydroxy-6-ethyl-7-keto-5β-cholan-24-oic acid characterized, and what analytical techniques are critical for validation?
Methodological Answer: Structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the stereochemistry of hydroxyl and keto groups in similar bile acids (e.g., 3α,7α,11β-trihydroxy derivatives) is confirmed via NOESY NMR to resolve spatial arrangements . Polarimetric analysis can further validate chiral centers, as seen in studies of 6-hydroxylated bile acids .
Q. What are the standard synthetic routes for generating 3α-Hydroxy-6-ethyl-7-keto-5β-cholan-24-oic acid, and what intermediates are pivotal?
Methodological Answer: Synthesis often starts with cholic acid derivatives. Key steps include selective ethylation at C6 and oxidation at C6. For example, 6α-ethylation can be achieved via Grignard reactions under anhydrous conditions, while 7-keto groups are introduced using Jones oxidation or microbial biotransformation . Protective groups (e.g., acetyl or tert-butyldimethylsilyl) are critical to prevent unwanted side reactions during functionalization .
Q. How is this compound quantified in biological matrices, and what challenges arise in sensitivity?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for quantification in serum or tissue. Derivatization with methyl esters or dansyl chloride enhances ionization efficiency. Internal standards (e.g., deuterated analogs) mitigate matrix effects, as demonstrated in studies of lithocholic acid quantification .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in species-specific metabolic pathways involving this compound?
Methodological Answer: Comparative studies using hepatocyte models from humans, mice, and rats are essential. For instance, species differences in bile acid redox metabolism (e.g., 7-keto reduction) can be assessed via isotopic tracing (¹³C-labeled substrates) and enzyme activity assays (e.g., CYP450 isoforms) . Discrepancies in receptor affinity (e.g., FXR vs. TGR5) require in vitro reporter gene assays across species .
Q. How do the 6-ethyl and 7-keto modifications influence physicochemical properties and receptor selectivity (e.g., FXR agonism)?
Methodological Answer: The 6-ethyl group enhances hydrophobicity, increasing membrane permeability, while the 7-keto group stabilizes hydrogen bonding with FXR’s ligand-binding domain. Molecular docking simulations and site-directed mutagenesis (e.g., FXR-LBD mutants) validate these interactions, as shown in TC-100, a selective FXR agonist with a similar scaffold . Competitive binding assays (SPR or fluorescence polarization) further quantify receptor affinity .
Q. What methodologies address enantiomeric purity challenges during synthesis?
Methodological Answer: Chiral stationary phase HPLC (e.g., Chiralpak IA/IB) or capillary electrophoresis separates enantiomers. For example, 3β-OH epimer contamination in 3α-hydroxy derivatives is resolved using β-cyclodextrin-based columns . Asymmetric catalysis (e.g., Sharpless epoxidation) can stereoselectively introduce hydroxyl groups .
Q. How does this compound interact with gut microbiota-derived bile acid metabolites, and what experimental models are optimal?
Methodological Answer: Anaerobic fecal incubations coupled with metagenomic sequencing identify microbial transformation products (e.g., dehydroxylation or epimerization). Gnotobiotic mouse models colonized with human microbiota validate in vivo interactions, as applied in studies of isoLCA and isoUDCA metabolism .
Data Contradiction and Validation
Q. How are conflicting results in metabolic stability studies reconciled (e.g., hepatic vs. extrahepatic metabolism)?
Methodological Answer: Tissue-specific stability is assessed using precision-cut liver slices (PCLS) versus primary enterocyte cultures. Stable isotope kinetics (e.g., ²H or ¹⁵N tracers) differentiate systemic vs. local metabolism . Conflicting data may arise from species-specific CYP450 expression, necessitating humanized liver mouse models .
Q. What approaches validate conflicting reports on cytotoxicity in primary hepatocytes?
Methodological Answer: Dose-response assays (MTT or LDH release) under varying oxygen tensions (normoxia vs. hypoxia) clarify context-dependent toxicity. Transcriptomic profiling (RNA-seq) identifies pathways (e.g., ER stress or apoptosis) activated at critical thresholds, as seen in lithocholic acid studies .
Functional Group Impact
Q. Why does 6-ethyl substitution enhance metabolic stability compared to 6-methyl analogs?
Methodological Answer: The ethyl group’s steric bulk reduces susceptibility to CYP3A4-mediated oxidation. Comparative metabolism studies using liver microsomes and recombinant CYP isoforms quantify degradation half-lives. Molecular dynamics simulations highlight reduced substrate access to CYP active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
